molecular formula C16H15ClFNO4S B2448196 3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid CAS No. 794584-40-0

3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid

Cat. No. B2448196
CAS RN: 794584-40-0
M. Wt: 371.81
InChI Key: SQQTXJPOAPIBQF-UHFFFAOYSA-N
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Description

3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid is a chemical compound with the CAS Number: 794584-40-0 . Its IUPAC name is N-benzyl-N-[(4-chloro-2-fluorophenyl)sulfonyl]-beta-alanine . The molecular weight of this compound is 371.82 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClFNO4S/c17-13-6-7-15(14(18)10-13)24(22,23)19(9-8-16(20)21)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

  • Synthesis of Novel Chiral Fluorinating Agents : The compound has been utilized in the synthesis of novel chiral fluorinating agents, which are significant in medicinal chemistry and drug development. These agents were obtained through a series of reactions involving the compound as a starting material, highlighting its role in the synthesis of complex fluorinated molecules (Sun, Liu, & Tang, 2008).

  • Building Block for Heterocyclic Scaffolds : The related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block in heterocyclic oriented synthesis (HOS). This application is critical for developing diverse libraries of heterocycles, which are foundational in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

  • Catalyzed Cyclization Reactions : Another research application involves iodobenzene-catalyzed cyclization reactions. The compound serves as a reactive intermediary in forming specific heterocyclic compounds, which are useful in various chemical syntheses (Moroda & Togo, 2008).

  • Preparation of Optically Active Compounds : It has been used in the preparation of optically active compounds, a process critical in the synthesis of biologically active molecules (Ikariya, Hashiguchi, Murata, & Noyori, 2005).

  • Structural and Spectral Studies : The molecular geometry and vibrational frequencies of similar compounds have been calculated, providing crucial insights into their structural and electronic properties. This information is vital for designing new compounds with desired characteristics (Arslan, Algul, & Duendar, 2007).

  • Aminohalogenation in Organic Synthesis : The compound has also been used in aminohalogenation processes, a critical reaction in organic synthesis for the creation of a variety of functionalized organic compounds (Li, Wei, & Kim, 2000).

  • Fluorophore Preparation and Complexation Studies : The related compound, 2-((E)-2-Phenyl)ethenyl-8-(N-4-methylbenzenesulfonyl)aminoquinol-6-yloxyacetic Acid, was prepared and studied for its specific binding and fluorescence with Zn2+ ions. This study demonstrates the compound's utility in bioanalytical applications, especially in fluorescence-based assays and sensors (Coleman, May, & Lincoln, 2010).

properties

IUPAC Name

3-[benzyl-(4-chloro-2-fluorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4S/c17-13-6-7-15(14(18)10-13)24(22,23)19(9-8-16(20)21)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQTXJPOAPIBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-benzyl4-chloro-2-fluorobenzenesulfonamido)propanoic acid

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